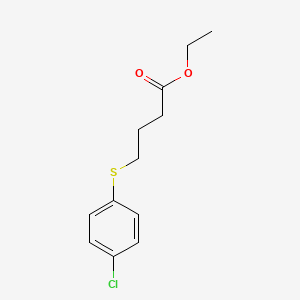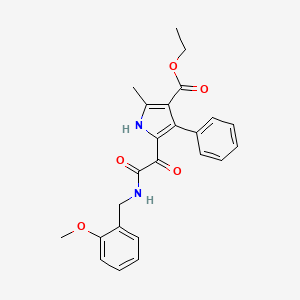
5-(2-((2-甲氧基苄基)氨基)-2-氧代乙酰基)-2-甲基-4-苯基-1H-吡咯-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These derivatives are often synthesized for their potential biological activities, such as antibacterial and immunobiological properties , or for their use in the synthesis of more complex heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, such as the three-component reaction described in the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature is another example of a synthesis method for ethyl carboxylate derivatives . These methods highlight the versatility and reactivity of ethyl carboxylate precursors in forming various heterocyclic structures.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry . Additionally, X-ray crystallographic analysis is used to determine the crystal and molecular structure of certain derivatives, providing detailed insights into their geometry and intramolecular interactions, such as hydrogen bonding .
Chemical Reactions Analysis
The ethyl carboxylate derivatives undergo various chemical reactions, including cyclocondensation , ester exchange , and reactions with electrophilic reagents to form new compounds . These reactions are often selective and can lead to the formation of partially hydrogenated compounds or the introduction of new functional groups, expanding the chemical diversity of the derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds . The thermal properties are also of interest and can be studied using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), although such analyses are not detailed in the provided papers.
科学研究应用
合成途径和表征
合成方法的开发: 研究主要集中在相关化合物的合成方法开发上,展示了吡咯衍生物在有机合成中的多功能性。例如,研究报告了新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成、表征和细胞毒性,突出了这些方法在创建具有潜在生物活性的化合物中的重要性 (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
晶体学和光谱学研究: 已研究取代吡咯的空气氧化,导致特定氧化产物的分离。这些发现对于理解吡咯衍生物在各种条件下的化学行为至关重要 (Cirrincione, Dattolo, Almerico, Aiello, Jones, Dawes, & Hursthouse, 1987).
化学转化: 对相关化合物化学性质的探索导致发现各种转化,提供了对这些化学物质在进一步合成工作中的反应性和潜在应用的见解 (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
生物活性
细胞毒性研究: 多项研究评估了吡咯和吡唑衍生物对各种癌细胞系的细胞毒活性。这些研究对于评估这些化合物的潜在治疗应用至关重要 (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
抗氧化和抗炎活性: 对软体动物次级代谢产物的研究揭示了具有显着抗氧化和抗炎活性的化合物,突出了天然和合成吡咯衍生物在开发新治疗剂中的潜力 (Chakraborty & Joy, 2019).
作用机制
属性
IUPAC Name |
ethyl 5-[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)16-10-6-5-7-11-16)22(27)23(28)25-14-17-12-8-9-13-18(17)30-3/h5-13,26H,4,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNUKIIQKIFSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

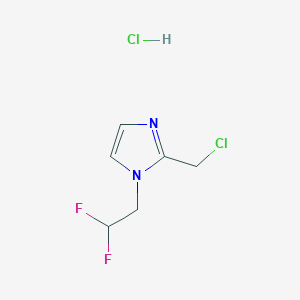
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
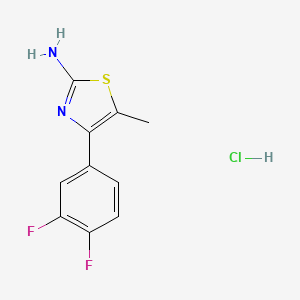
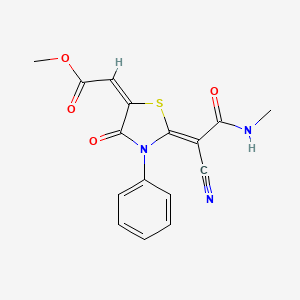
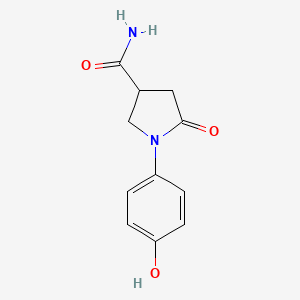
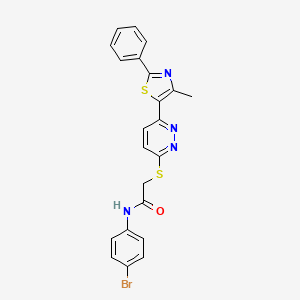
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)


![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)

